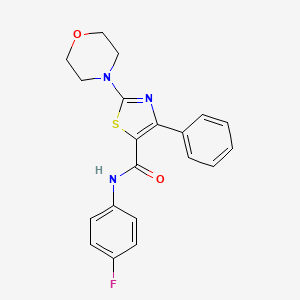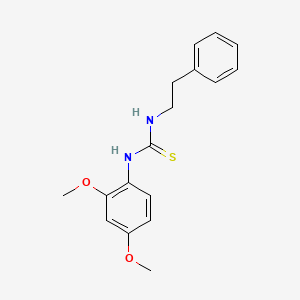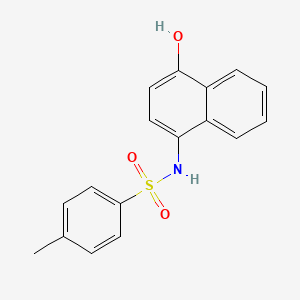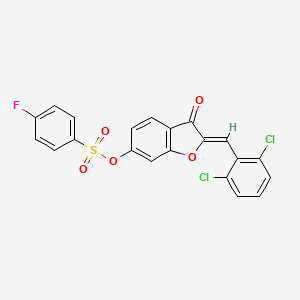
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and fluorophenyl and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a thiazole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide
- N-[(4-fluorophenyl)methyl]-4-(morpholin-4-yl)aniline
- [(4-fluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a key feature that differentiates it from other similar compounds, providing unique reactivity and interaction capabilities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18FN3O2S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-6-8-16(9-7-15)22-19(25)18-17(14-4-2-1-3-5-14)23-20(27-18)24-10-12-26-13-11-24/h1-9H,10-13H2,(H,22,25) |
InChI Key |
YPRRZIJBSILGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110013.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15110016.png)

![Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate](/img/structure/B15110024.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110028.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15110042.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15110043.png)

![3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B15110060.png)
![(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15110067.png)
![N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide](/img/structure/B15110068.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B15110075.png)
![5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B15110088.png)
